
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid
Übersicht
Beschreibung
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis
The molecular structure of furan compounds is characterized by a five-membered aromatic ring containing one oxygen atom .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid and its derivatives are involved in the synthesis of various heterocyclic compounds. These compounds have shown a wide range of biological activities. Notably, the synthesis of some 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives involves the conversion of furan-2-carboxylic acid hydrazide into 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols. These synthesized compounds have been confirmed through elemental analyses, IR, (1)H-NMR and (13)C-NMR spectra, showcasing their potential for further scientific applications (Cansiz, Koparır, & Demirdağ, 2004).
Molecular Structure and Tautomerism Studies
The compound and its derivatives are also significant in studying molecular structures and tautomerism. For instance, 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, and their thiol-thione tautomeric equilibrium is a subject of interest. The structures of these compounds were confirmed by elemental analyses, IR, and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).
Chemical Reactions and Derivative Synthesis
The compound is instrumental in the synthesis of various chemical derivatives. Arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of copper(II) chloride yields corresponding 5-arylfuran-2-carboxylic acids or methyl 5-arylfuran-2-carboxylates. Further, reactions of 5-arylfuran-2-carbonyl chlorides with potassium thiocyanate and 5-methyl-1,2-oxazol-3-amine lead to the formation of 5-aryl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamides. These processes highlight the compound’s role in the synthesis of complex heterocyclic structures (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Enzyme-Catalyzed Synthesis
The compound is involved in enzyme-catalyzed processes. For instance, an enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid has been reported, where an FAD-dependent enzyme oxidizes [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid, involving four consecutive oxidations. This enzyme-catalyzed process indicates the compound’s utility in facilitating bio-based chemical conversions (Dijkman, Groothuis, & Fraaije, 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
For instance, some furan derivatives have shown potential as antiviral, antibacterial, and antifungal agents .
Biochemical Pathways
Without specific information on “5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid”, it’s difficult to say which biochemical pathways it might affect. Furan and oxazole derivatives can participate in a variety of biochemical reactions due to their aromatic nature and the presence of heteroatoms .
Eigenschaften
IUPAC Name |
5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-3-9-13-7(6)5-1-2-12-4-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLAWCJCDVSVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






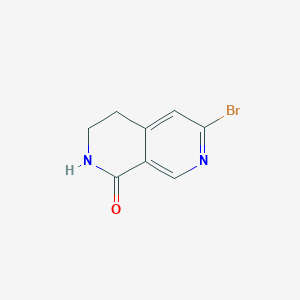
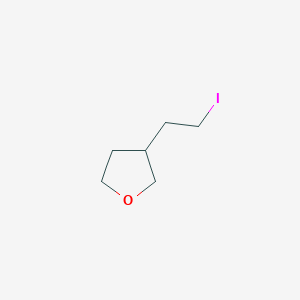
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)

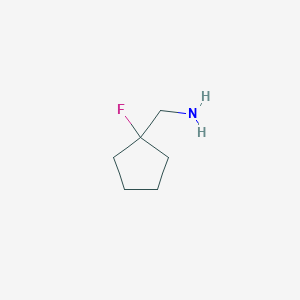
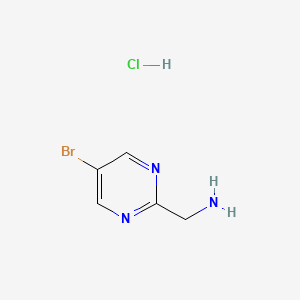
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
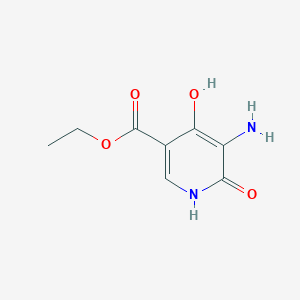
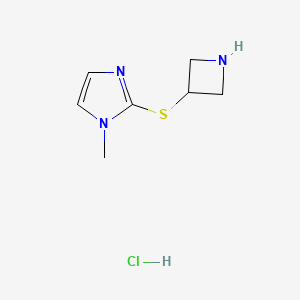

![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)